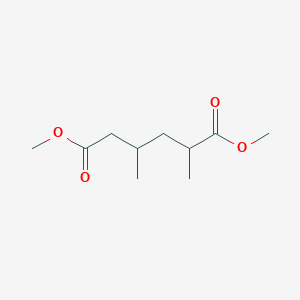
Dimethyl 2,4-dimethylhexanedioate
Description
Dimethyl 2,4-dimethylhexanedioate (chemical formula: C₁₀H₁₈O₄) is the diester derivative of 2,4-dimethyladipic acid (hexanedioic acid), where both carboxylic acid groups are esterified with methyl groups. Structurally, it features a branched six-carbon chain with methyl substituents at positions 2 and 4 (Figure 1). This branching distinguishes it from linear diesters like dimethyl adipate (unbranized C₆ chain) .
Properties
CAS No. |
4819-15-2 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
dimethyl 2,4-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)13-3)5-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
MMDQWVHEMWGZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dimethylhexanedioate can be synthesized through esterification reactions involving hexanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where hexanedioic acid and methanol are continuously fed into a reactor with an acid catalyst. The product is then separated and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,4-dimethylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,4-dimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,4-dimethylhexanedioate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 214.25 g/mol (calculated from C₁₀H₁₈O₄).
- Functional groups: Two ester groups, two methyl branches.
The compound is synthesized via acid-catalyzed esterification of 2,4-dimethyladipic acid with methanol, analogous to methods described for other esters (e.g., 2,4-dichlorophenoxy acetate in ).
Comparison with Structurally Similar Compounds
Dimethyl Adipate (Linear Diester)
- Structure : Linear C₆ chain (HOOC-(CH₂)₄-COOH esterified with methyl groups).
- Molecular Formula : C₈H₁₂O₄.
- Key Differences :
- Dimethyl 2,4-dimethylhexanedioate has higher molecular weight (214.25 vs. 172.18 g/mol) due to branching.
- Branched structure reduces crystallinity and lowers melting/boiling points compared to linear analogs .
- Steric hindrance in the branched ester may slow hydrolysis rates relative to dimethyl adipate.
Dimethyl Fumarate (Pharmaceutical Diester)
- Structure : Unsaturated (trans) C₄ diacid ester (CH₃OOC-CH=CH-COOCH₃).
- Applications : FDA-approved for multiple sclerosis (MS) treatment, modulating Nrf2 pathways ().
- Key Differences: Dimethyl fumarate’s conjugated double bond enhances electrophilic reactivity, enabling biological activity. Both are diesters, but dimethyl fumarate’s planar structure improves membrane permeability compared to branched analogs.
2,4-Dichlorophenoxy Acetate (Chlorinated Ester)
- Structure : Chlorinated aromatic ester (Cl₂C₆H₃-O-CH₂-COOCH₃).
- Synthesis : Acid-catalyzed esterification with H₂SO₄, similar to this compound ().
- Key Differences :
- The chlorinated aromatic ring confers herbicidal activity, absent in aliphatic diesters.
- Higher environmental persistence due to chlorine substituents.
Data Tables
Table 1. Structural and Physical Properties
Table 2. Reactivity and Stability
| Compound | Hydrolysis Rate | Thermal Stability | Steric Hindrance |
|---|---|---|---|
| This compound | Moderate | High | High (branched) |
| Dimethyl Adipate | Fast | Moderate | Low (linear) |
| Dimethyl Fumarate | Slow (stable) | Moderate | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


